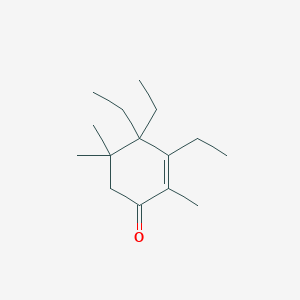![molecular formula C33H27N9O7S B13766139 Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- CAS No. 56918-92-4](/img/no-structure.png)
Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups, amino groups, and a sulfonic acid group. This compound is part of the azo dye family, known for their vivid colors and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex azo dyes
Biology
In biological research, the compound is used as a staining agent due to its vivid color. It can bind to specific biomolecules, allowing for the visualization of cellular structures under a microscope.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of azo groups and sulfonic acid groups can interact with biological targets, leading to various pharmacological effects.
Industry
Industrially, the compound is used in the production of dyes for textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reduction to form aromatic amines. These amines can interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]azo]-2-hydroxy-
- Benzoic acid, 3-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]azo]-2-hydroxy-
Uniqueness
The uniqueness of Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- lies in its specific arrangement of azo groups and the presence of both amino and sulfonic acid groups. This structure provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it suitable for specialized applications in various fields.
Properties
| 56918-92-4 | |
Molecular Formula |
C33H27N9O7S |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C33H27N9O7S/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49) |
InChI Key |
DJMAQCZODPUFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)N)N=NC5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




